Phomopsene is a natural product found in Diaporthe amygdali with data available.

Phomopsene

CAS No.:

Cat. No.: VC1958140

Molecular Formula: C20H32

Molecular Weight: 272.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32 |

|---|---|

| Molecular Weight | 272.5 g/mol |

| IUPAC Name | (1S,2S,9S,10R,14R)-2,6,11,11,14-pentamethyltetracyclo[7.6.0.01,5.010,14]pentadec-5-ene |

| Standard InChI | InChI=1S/C20H32/c1-13-6-8-16-17-18(3,4)10-11-19(17,5)12-20(16)14(2)7-9-15(13)20/h14,16-17H,6-12H2,1-5H3/t14-,16-,17+,19+,20+/m0/s1 |

| Standard InChI Key | WFXPJSKWJXCYJM-TWRRNRRFSA-N |

| Isomeric SMILES | C[C@H]1CCC2=C(CC[C@@H]3[C@]12C[C@@]4([C@H]3C(CC4)(C)C)C)C |

| Canonical SMILES | CC1CCC2=C(CCC3C12CC4(C3C(CC4)(C)C)C)C |

Introduction

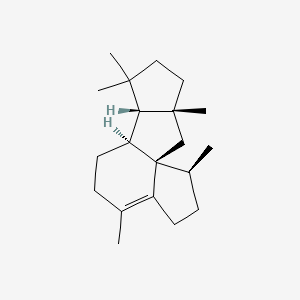

Chemical Structure and Properties

Phomopsene is a tetracyclic diterpene with the molecular formula C₂₀H₃₂. This compound features a complex carbon skeleton with a distinctive 5/5/5/5 tetraquinane scaffold bearing contiguous quaternary centers . The systematic IUPAC name for phomopsene is (1S,2S,9S,10R,14R)-2,6,11,11,14-pentamethyltetracyclo[7.6.0.01,5.010,14]pentadec-5-ene, reflecting its complex stereochemistry and structural arrangement .

Physical and Chemical Properties

The key physical and chemical properties of phomopsene are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₂ |

| Molecular Weight | 272.5 g/mol |

| Physical State | Not specified in literature |

| Structural Classification | Tetracyclic diterpene |

| Functional Groups | Contains one double bond |

| Stereogenic Centers | Multiple, with defined stereochemistry |

Structural Identifiers and Notations

Several chemical identifiers and notations have been established for phomopsene to facilitate its documentation in chemical databases and literature:

| Identifier Type | Value |

|---|---|

| SMILES | C[C@H]1CCC2=C(CC[C@@H]3[C@]12C[C@@]4([C@H]3C(CC4)(C)C)C)C |

| InChI | InChI=1S/C20H32/c1-13-6-8-16-17-18(3,4)10-11-19(17,5)12-20(16)14(2)7-9-15(13)20/h14,16-17H,6-12H2,1-5H3/t14-,16-,17+,19+,20+/m0/s1 |

| InChIKey | WFXPJSKWJXCYJM-TWRRNRRFSA-N |

| ChEBI ID | CHEBI:156237 |

| PubChem CID | 25229136 |

Phomopsene features a complex tetracyclic core structure with five methyl substituents at specific positions . The compound is characterized as a polycyclic olefin with one double bond in its structure . This structural complexity makes phomopsene an interesting target for both biosynthetic studies and total synthesis efforts.

Biological Origin and Occurrence

Natural Sources

Phomopsene has been reported as a natural product isolated from the fungus Diaporthe amygdali . This finding places phomopsene within the diverse array of terpenoid natural products produced by fungi. Fungi are particularly well-suited for the production of terpenoids spanning various classes including sesquiterpenoids, diterpenoids, sesterterpenoids, and triterpenoids .

Related Compounds

Phomopsene belongs to a family of structurally related compounds that includes methyl phomopsenonate and iso-phomopsene . These compounds share similar structural features but differ in specific functional groups or stereochemical configurations:

-

Phomopsene - The parent tetracyclic diterpene

-

Methyl phomopsenonate - An oxidized and methylated derivative of phomopsene

-

iso-Phomopsene - A stereoisomer of phomopsene, recently determined to be the C7 epimer of the originally assigned structure

The structural relationship between these compounds has been an important aspect of research in this area, particularly in establishing their absolute configurations through total synthesis .

Biosynthesis of Phomopsene

Biosynthetic Pathway

The biosynthesis of phomopsene involves a fascinating series of enzymatic transformations starting from simple isoprenoid building blocks. The pathway proceeds through the following key steps:

-

Formation of geranylgeranyl diphosphate (GGPP) from dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP)

-

Cyclization of GGPP catalyzed by phomopsene synthase (PaPS) to form phomopsene

-

Potential further modifications to form related compounds such as methyl phomopsenonate

This biosynthetic pathway was discovered through genome mining utilizing a chimeric cyclase approach similar to that used in fusicoccin A biosynthesis .

Phomopsene Synthase

Phomopsene synthase (PaPS) is a bifunctional enzyme responsible for the key cyclization reaction in phomopsene biosynthesis . This enzyme consists of two functional domains:

-

A prenyltransferase domain at the C-terminus - Responsible for synthesizing geranylgeranyl diphosphate (GGPP) from simpler precursors

-

A terpene cyclase domain at the N-terminus - Catalyzes the complex cyclization of GGPP to form phomopsene

The dual functionality of this enzyme allows for efficient biosynthesis of phomopsene from simple isoprenoid building blocks in a coordinated manner.

Cyclization Mechanism

The cyclization mechanism of phomopsene synthase has been studied in detail using mass spectrometry-based analysis of site-specifically deuterium-labeled terpene precursors . These studies have revealed a complex cyclization mechanism involving:

This mechanism illustrates the remarkable ability of terpene cyclases to guide complex carbocation cascades toward specific product outcomes through precise control of reaction trajectories.

Total Synthesis

Synthetic Challenges

The complex tetracyclic structure of phomopsene, with its multiple stereogenic centers and quaternary carbons, presents significant challenges for total synthesis. These challenges include:

-

Construction of the tetracyclic core structure

-

Establishment of the correct stereochemistry at multiple centers

-

Installation of the required methyl substituents at specific positions

-

Management of ring strain and steric hindrance during key transformations

Key Synthetic Transformations

The total synthesis of phomopsene and related compounds involved several key transformations that enabled the efficient construction of their complex molecular architectures:

-

Rapid and stereospecific construction of the 5/5/5/5 tetraquinane scaffold bearing contiguous quaternary centers

-

One-pot strategic ring expansion to efficiently assemble the requisite 5/5/6/5 tetracyclic skeleton

-

Enantioselective synthesis approaches to confirm the absolute configurations of the target molecules

These synthetic strategies demonstrate the power of modern synthetic methods to access complex natural product architectures and validate structural assignments.

Research Methods and Analytical Techniques

Mass Spectrometry Analysis

Mass spectrometry has played a crucial role in elucidating the structure and biosynthetic pathway of phomopsene. A chemoenzymatic method for the synthesis of systematically deuterium-labeled geranylgeranyl diphosphate (GGPP) was developed to study the cyclization mechanism of phomopsene synthase .

Detailed EI-MS (Electron Impact Mass Spectrometry) analysis of phomopsene labeled at various positions allowed researchers to propose structures corresponding to the most intense peaks, enabling the elucidation of the cyclization mechanism . This analytical approach demonstrated several advantages:

-

High sensitivity, requiring only small amounts of samples (approximately 10 ng per analysis)

-

More than 100 times more sensitive than NMR analysis

-

Provides reproducible fragmentation patterns that include structural information on cyclic terpenes

Spectroscopic Methods

Various spectroscopic methods have been employed in phomopsene research, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Ultraviolet (UV) spectroscopy

These techniques provide complementary information about the structural features and stereochemical arrangements in phomopsene and related compounds.

Future Research Directions

Based on the current state of knowledge about phomopsene, several promising directions for future research can be identified:

-

Further exploration of the biological activities of phomopsene and its derivatives

-

Investigation of the ecological role of phomopsene in its fungal producer

-

Development of more efficient synthetic routes to phomopsene and related compounds

-

Engineering of phomopsene synthase for the production of novel diterpene structures

-

Exploration of the potential applications of phomopsene in medicinal chemistry and other fields

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume